molecular formula C20H24N2O3S B2569931 N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1795086-09-7

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2569931
CAS No.: 1795086-09-7
M. Wt: 372.48
InChI Key: KRWWTGMWFRGXFE-UHFFFAOYSA-N
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Description

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both hydroxy and methylthio functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 5-hydroxy-3-phenylpentylamine intermediate. This intermediate is then reacted with 2-(methylthio)benzoic acid to form the desired oxalamide compound. The reaction conditions usually require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups may participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
  • N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide
  • 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)-1-naphthamide

Uniqueness

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the presence of both hydroxy and methylthio functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-26-18-10-6-5-9-17(18)22-20(25)19(24)21-13-11-16(12-14-23)15-7-3-2-4-8-15/h2-10,16,23H,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWWTGMWFRGXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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